Cas no 1369161-94-3 (1H-Pyrazole-4-methanol, α-(2-aminoethyl)-1,3-dimethyl-)
1H-Pyrazole-4-methanol, α-(2-aminoethyl)-1,3-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-4-methanol, α-(2-aminoethyl)-1,3-dimethyl-
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- Inchi: 1S/C8H15N3O/c1-6-7(5-11(2)10-6)8(12)3-4-9/h5,8,12H,3-4,9H2,1-2H3
- InChI Key: QMTRQNYARBWJJI-UHFFFAOYSA-N
- SMILES: C(C1=CN(C)N=C1C)(O)CCN
1H-Pyrazole-4-methanol, α-(2-aminoethyl)-1,3-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-682875-0.05g |
3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol |
1369161-94-3 | 0.05g |
$924.0 | 2023-03-10 | ||
| Enamine | EN300-682875-0.1g |
3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol |
1369161-94-3 | 0.1g |
$968.0 | 2023-03-10 | ||
| Enamine | EN300-682875-0.25g |
3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol |
1369161-94-3 | 0.25g |
$1012.0 | 2023-03-10 | ||
| Enamine | EN300-682875-0.5g |
3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol |
1369161-94-3 | 0.5g |
$1056.0 | 2023-03-10 | ||
| Enamine | EN300-682875-1.0g |
3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol |
1369161-94-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-682875-2.5g |
3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol |
1369161-94-3 | 2.5g |
$2155.0 | 2023-03-10 | ||
| Enamine | EN300-682875-5.0g |
3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol |
1369161-94-3 | 5.0g |
$3189.0 | 2023-03-10 | ||
| Enamine | EN300-682875-10.0g |
3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol |
1369161-94-3 | 10.0g |
$4729.0 | 2023-03-10 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01074348-1g |
3-Amino-1-(1,3-dimethyl-1h-pyrazol-4-yl)propan-1-ol |
1369161-94-3 | 95% | 1g |
¥5481.0 | 2023-04-10 |
1H-Pyrazole-4-methanol, α-(2-aminoethyl)-1,3-dimethyl- Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on 1H-Pyrazole-4-methanol, α-(2-aminoethyl)-1,3-dimethyl-
Compound CAS No. 1369161-94-3: 1H-Pyrazole-4-methanol, α-(2-aminoethyl)-1,3-dimethyl-
The compound with CAS No. 1369161-94-3, known as α-(2-aminoethyl)-1,3-dimethyl-1H-pyrazole-4-methanol, is a fascinating organic molecule with a unique structure and diverse applications in the chemical and pharmaceutical industries. This compound belongs to the class of pyrazoles, which are five-membered aromatic heterocycles containing two nitrogen atoms. The presence of the pyrazole ring in this molecule contributes to its stability and reactivity, making it a valuable substrate for various chemical transformations.
Recent studies have highlighted the importance of α-(2-aminoethyl)-substituted pyrazoles in drug discovery and material science. The aminoethyl group attached to the pyrazole ring introduces additional functional groups that can participate in hydrogen bonding and other non-covalent interactions, enhancing the molecule's bioavailability and pharmacokinetic properties. This makes it an attractive candidate for designing bioactive molecules targeting specific biological pathways.
The synthesis of α-(2-aminoethyl)-1,3-dimethyl-1H-pyrazole-4-methanol involves a multi-step process that typically begins with the preparation of the pyrazole core. Researchers have explored various methods to optimize the synthesis of this compound, including microwave-assisted synthesis and catalytic approaches. These advancements have not only improved the yield but also reduced the reaction time, making the process more efficient and cost-effective.
In terms of applications, this compound has shown promise in several areas. In the pharmaceutical industry, it has been investigated as a potential lead compound for developing drugs targeting diseases such as cancer and neurodegenerative disorders. Its ability to modulate key enzymes and receptors makes it a valuable tool in drug design. Additionally, in material science, this compound has been used as a precursor for synthesizing advanced materials with unique electronic properties.
Recent research has also focused on understanding the biochemical properties of this compound. Studies have demonstrated that it exhibits moderate to high activity against certain enzymes, suggesting its potential as an inhibitor or activator in biochemical pathways. Furthermore, its ability to form stable complexes with metal ions has opened new avenues for its use in catalysis and sensing applications.
The structural versatility of α-(2-aminoethyl)-1,3-dimethyl-1H-pyrazole-4-methanol allows for further functionalization to tailor its properties for specific applications. For instance, substituting different groups on the pyrazole ring or modifying the aminoethyl chain can significantly alter its reactivity and selectivity. This flexibility makes it a valuable building block in organic synthesis.
In conclusion, α-(2-aminoethyl)-1,3-dimethyl-1H-pyrazole-4-methanol (CAS No. 1369161-94-3) is a versatile compound with a wide range of applications in chemistry and pharmacology. Its unique structure, combined with recent advancements in synthesis and application development, positions it as an important molecule for future research and industrial use.
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